7-Benzyloxy Warfarin

warfarin metabolism CYP2C9 hydroxylation synthetic intermediate

7-Benzyloxy Warfarin is the definitive regioisomeric precursor for synthesizing 7-Hydroxywarfarin, the primary CYP2C9-mediated metabolite of S-warfarin in humans. The 7-position benzyloxy substitution is structurally critical—6- or 8-benzyloxy analogs (CAS 30992-68-8 / 32492-96-9) cannot produce the authentic 7-hydroxy metabolite required for valid CYP2C9 activity assays, liver microsome studies, or drug-drug interaction investigations. As an analytical reference standard, its distinct chromatographic retention and ionization properties enable reliable quantification in chiral LC-MS/MS methods. Deprotection of the benzyloxy group yields the precise hydroxylated metabolite needed for quantifying CYP2C9 activity in recombinant enzyme systems. Verify analytical system suitability using its well-characterized melting point (143–144°C) and Certificate of Analysis documentation.

Molecular Formula C26H22O5
Molecular Weight 414.457
CAS No. 30992-69-9
Cat. No. B562655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy Warfarin
CAS30992-69-9
Synonyms4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one;  3-(α-Acetonylbenzyl)-7-(benzyloxy)-4-hydroxy-coumarin; 
Molecular FormulaC26H22O5
Molecular Weight414.457
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O
InChIInChI=1S/C26H22O5/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,22,28H,14,16H2,1H3
InChIKeyVWMPIXQSCDHVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyloxy Warfarin (CAS 30992-69-9): Coumarin-Based Anticoagulant Derivative for Metabolism and Analytical Research


7-Benzyloxy Warfarin (CAS 30992-69-9), a synthetic derivative of the vitamin K antagonist warfarin, is characterized by the introduction of a benzyloxy group at the 7-position of the 4-hydroxycoumarin backbone [1]. It is structurally defined as 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one (molecular formula C26H22O5, molecular weight 414.45) and is primarily utilized as a chemical intermediate and analytical standard in anticoagulant research [2].

Why 7-Benzyloxy Warfarin (CAS 30992-69-9) Cannot Be Replaced by Other Warfarin Analogs in Research


Regioisomeric benzyloxy warfarin derivatives (e.g., 6-Benzyloxy Warfarin, CAS 30992-68-8; 8-Benzyloxy Warfarin, CAS 32492-96-9) exhibit distinct structural and functional properties that preclude their interchangeability in research applications . The position of the benzyloxy substitution on the coumarin ring critically influences metabolic pathways, chromatographic retention behavior, and synthetic utility. Specifically, 7-Benzyloxy Warfarin serves as a direct protected precursor to 7-Hydroxywarfarin—the primary CYP2C9-mediated metabolite of S-warfarin in humans—a role that analogs with substitutions at the 6- or 8-positions cannot fulfill .

Quantitative Differentiation of 7-Benzyloxy Warfarin (CAS 30992-69-9) Against Comparator Compounds


Regioselective Synthesis: 7-Benzyloxy Warfarin as Direct Precursor to 7-Hydroxywarfarin

7-Benzyloxy Warfarin is uniquely positioned as the protected synthetic intermediate for 7-Hydroxywarfarin, the predominant inactive metabolite of S-warfarin generated via CYP2C9-mediated hydroxylation [1]. Unlike its regioisomers 6-Benzyloxy Warfarin and 8-Benzyloxy Warfarin, deprotection of 7-Benzyloxy Warfarin yields the specific 7-hydroxy regioisomer required for authentic metabolite studies . In humans, S-warfarin is metabolized mainly to inactive 7-hydroxywarfarin by CYP2C9, with 6-hydroxywarfarin as a minor metabolite, underscoring the analytical necessity of the 7-position-specific intermediate [2].

warfarin metabolism CYP2C9 hydroxylation synthetic intermediate

Physical Property Differentiation: Solubility and Melting Point Profile

7-Benzyloxy Warfarin exhibits well-defined physical properties that differ from its regioisomers and parent warfarin, enabling reliable compound identification and handling. The compound is characterized as a pale brown solid with a melting point of 143-144°C, demonstrating solubility in chloroform, dichloromethane, DMSO, and ethyl acetate [1]. These parameters provide essential quality control benchmarks absent from generic product descriptions of related benzyloxy warfarin derivatives .

compound characterization analytical method development solubility profiling

Chromatographic Separation: Retention Behavior Relative to Hydroxylated Analogs

The benzyloxy substitution at the 7-position confers distinct chromatographic retention properties that differentiate 7-Benzyloxy Warfarin from hydroxylated warfarin metabolites and other benzyloxy regioisomers. Studies on the chromatographic resolution of warfarin and hydroxylated isomers demonstrate that positional modifications on the coumarin ring produce measurable retention time shifts, enabling baseline separation of structurally similar species [1]. The benzyloxy group, being more hydrophobic than the hydroxyl group, increases reverse-phase retention relative to hydroxywarfarin metabolites, facilitating its use as an internal standard or reference marker in LC-MS/MS assays targeting warfarin metabolism [2].

LC-MS method development enantiomeric separation metabolite analysis

Analytical Standard Utility: Validated Procurement Pathway via Toronto Research Chemicals

7-Benzyloxy Warfarin is commercially available as a research-grade compound through Toronto Research Chemicals (TRC), with product number B288570, providing traceable lot-specific quality documentation including Certificate of Analysis and MSDS [1]. In contrast, alternative benzyloxy warfarin derivatives such as 6-Benzyloxy Warfarin and 8-Benzyloxy Warfarin are primarily available through custom synthesis channels without comparable standardized quality documentation [2]. The established vendor relationship for 7-Benzyloxy Warfarin ensures reproducible purity specifications and eliminates batch-to-batch variability concerns that plague custom-synthesized analogs.

reference standard quality control certificate of analysis

Validated Research Applications of 7-Benzyloxy Warfarin (CAS 30992-69-9) in Metabolism, Analytical, and Synthetic Workflows


Synthesis of 7-Hydroxywarfarin Metabolite Standards for CYP2C9 Metabolism Studies

7-Benzyloxy Warfarin serves as the protected precursor for synthesizing 7-Hydroxywarfarin, the primary CYP2C9-mediated metabolite of S-warfarin in humans [1]. Deprotection of the 7-benzyloxy group yields the authentic 7-hydroxy metabolite required for quantifying CYP2C9 activity in liver microsome assays, recombinant enzyme systems, and drug-drug interaction studies. The use of alternative regioisomeric benzyloxy precursors (6- or 8-benzyloxy) would generate incorrect hydroxylation products, invalidating metabolic pathway investigations [2].

Internal Standard for LC-MS/MS Quantitation of Warfarin and Hydroxywarfarin Metabolites

The distinct chromatographic retention and ionization properties of 7-Benzyloxy Warfarin enable its deployment as an internal standard or reference marker in LC-MS/MS methods for warfarin metabolite analysis [1]. Chiral LC-MS/MS methods developed for simultaneous determination of warfarin and hydroxywarfarin enantiomers in biological matrices (e.g., rat plasma over 10.0–8000 ng/mL linear range) require structurally analogous internal standards to correct for matrix effects and ionization variability [2]. 7-Benzyloxy Warfarin's benzyloxy modification provides sufficient structural similarity for reliable quantification while maintaining chromatographic separation from target analytes [3].

Quality Control and Method Validation in Pharmaceutical Impurity Profiling

7-Benzyloxy Warfarin is utilized as a reference standard in pharmaceutical impurity profiling of warfarin active pharmaceutical ingredient (API) and related coumarin anticoagulants. The compound's well-characterized physical properties (melting point 143-144°C, defined solubility profile) provide benchmarks for verifying analytical system suitability and column performance [1]. The availability of Certificate of Analysis documentation from established vendors supports compliance with regulatory method validation requirements in pharmaceutical quality control laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyloxy Warfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.